molecular formula C13H18N4O2S B2485926 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 2034511-37-8

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B2485926
CAS No.: 2034511-37-8
M. Wt: 294.37
InChI Key: RMVWRECBVVVJKK-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that features a pyrazole ring substituted with a pyridine moiety and a sulfonamide group

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-7-20(18,19)15-10-12-8-13(16-17(12)2)11-5-4-6-14-9-11/h4-6,8-9,15H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVWRECBVVVJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=NN1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Synthesis of the Pyrazole Core

The pyrazole core, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole, serves as the foundational scaffold. Two primary strategies are employed:

Cyclocondensation of Hydrazines with 1,3-Diketones
Methylhydrazine reacts with 3-(pyridin-3-yl)-1,3-diketone derivatives under acidic or basic conditions to form the pyrazole ring. For example, ethyl 3-(pyridin-3-yl)acetoacetate undergoes cyclization with methylhydrazine in ethanol at reflux, yielding the 1-methyl-3-(pyridin-3-yl)-1H-pyrazole core with regioselectivity controlled by steric and electronic effects.

Suzuki-Miyaura Cross-Coupling
A regioselective approach involves bromination of 1-methyl-1H-pyrazole at the 3-position using N-bromosuccinimide (NBS) in acetonitrile, followed by palladium-catalyzed coupling with pyridin-3-ylboronic acid. This method achieves >85% yield for the 3-pyridinyl-substituted pyrazole.

Key Data:
Step Reagents/Conditions Yield Reference
Cyclocondensation Methylhydrazine, ethanol, reflux, 12 h 78%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 6 h 88%

Functionalization at the 5-Position

Data Tables

Table 1. Comparative Analysis of Functionalization Methods

Method Advantages Limitations Yield Range
Bromination-Cyanide High regioselectivity Multi-step, toxic reagents 70–85%
Lithiation-Formylation Direct functionalization Sensitive to moisture/oxygen 80–95%

Table 2. Optimization of Sulfonylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
Et₃N CH₂Cl₂ 25 12 85
K₂CO₃ DMF 80 6 78
NaH THF 60 8 72

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide has been explored for its potential as a therapeutic agent:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, the compound may interact with tyrosine kinases, preventing their activation and subsequent downstream signaling that contributes to tumor growth .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Studies suggest that the presence of the pyrazole and pyridine rings enhances its interaction with biological targets, leading to effective inhibition of microbial growth .

The biological activity of this compound can be summarized as follows:

Activity Description
AnticancerInhibits cancer cell proliferation through kinase inhibition
AntimicrobialEffective against various bacterial and fungal pathogens
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways

Material Science

In addition to its medicinal applications, this compound has potential uses in material science:

  • Catalysis : The unique structure allows it to act as a catalyst in organic reactions, facilitating chemical transformations that are essential in synthetic organic chemistry .
  • Building Block for Synthesis : Its structural components can serve as building blocks for the synthesis of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Research : A study published in PLOS One demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties by targeting specific kinases involved in cancer progression. Researchers synthesized various analogs and tested their efficacy against cancer cell lines, showing promising results for this compound .
  • Antimicrobial Activity : Research conducted on similar compounds indicated their effectiveness against resistant strains of bacteria. The study highlighted the importance of structural features like the sulfonamide group in enhancing antimicrobial activity .
  • Synthetic Applications : The compound has been utilized as a precursor in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials with specific properties .

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)ethane-1-sulfonamide
  • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butane-1-sulfonamide

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyrazole ring, pyridine moiety, and sulfonamide group makes it a versatile compound for various applications.

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This article explores its synthesis, mechanisms of action, biological effects, and relevant studies that highlight its significance in medical research.

Chemical Structure and Synthesis

The compound features a complex structure combining a pyrazole ring, a pyridine moiety, and a sulfonamide functional group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Pyridine Moiety : Achieved via coupling reactions such as Suzuki-Miyaura coupling with pyridine boronic acid derivatives.
  • Formation of the Sulfonamide : The final step involves the reaction of the intermediate with propane-1-sulfonamide.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the NLRP3 inflammasome. This inflammasome plays a crucial role in innate immunity and is implicated in various inflammatory diseases.

Interaction with NLRP3

Studies have shown that this compound can bind to the NLRP3 protein, modulating its activity and leading to decreased production of pro-inflammatory cytokines such as IL-1β. Research indicates that structural modifications can significantly affect its potency, with certain configurations retaining or enhancing its inhibitory effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against the NLRP3 inflammasome. For instance, one study reported an IC50 value of approximately 0.91 μM, indicating strong efficacy in cellular models .

CompoundIC50 (μM)Cell LineCytotoxicity
Compound D (related analog)0.91J774A.1Minimal
Compound E (sulfonamide variant)0.65HEK29319% reduction in viability

In Vivo Studies

In vivo experiments further confirmed the selective inhibition of the NLRP3 inflammasome by this compound. In a mouse model treated with lipopolysaccharides (LPS), significant suppression of IL-1β levels was observed without affecting TNF-α levels, suggesting selective engagement with NLRP3 .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for diseases characterized by NLRP3 inflammasome dysregulation, such as neurodegenerative disorders and autoimmune diseases. Its ability to selectively inhibit inflammatory pathways while exhibiting low cytotoxicity makes it a promising candidate for further development.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH8–9 (K₂CO₃)Prevents side reactions
Solvent ChoiceAnhydrous DMFEnhances sulfonamide coupling
Temperature20–25°C (coupling step)Minimizes decomposition

Advanced: How do electronic effects of the pyridine and sulfonamide groups influence the compound’s binding affinity to kinase targets?

Methodological Answer:
The pyridine moiety acts as a hydrogen bond acceptor via its nitrogen lone pair, while the sulfonamide’s sulfonyl group engages in polar interactions with kinase ATP-binding pockets (e.g., hydrophobic subpockets). Computational docking (AutoDock Vina) and SAR studies reveal:

  • Pyridine orientation : Para-substitution on pyridine enhances π-π stacking with Phe residues in kinases (e.g., EGFR) .
  • Sulfonamide substituents : Bulkier alkyl chains (e.g., propane vs. methane) reduce steric hindrance, improving IC₅₀ values by 2–3-fold .

Q. Experimental Validation :

  • Kinase inhibition assays : Use recombinant kinases (e.g., JAK2, CDK2) with ATP-Glo™ luminescence readouts.
  • Data Interpretation : Compare ΔG values from docking with experimental IC₅₀ to resolve contradictions (e.g., mismatched theoretical/experimental affinities due to solvation effects) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies pyrazole C-H (δ 6.2–6.5 ppm) and sulfonamide S-O (δ 3.1–3.3 ppm). Compare with reference spectra of analogous pyrazoles .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms molecular ion [M+H]⁺ at m/z 336.1 (calculated: 336.4) and purity >98% .
  • X-ray Crystallography : Resolves bond angles (e.g., pyrazole N–N–C angle: ~120°) and confirms sulfonamide geometry .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low stability (<30% remaining at 1 hour) suggests need for prodrug design .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% binding correlates with reduced free drug concentration in vivo .
  • Toxicogenomics : RNA-seq of treated cell lines identifies off-target pathways (e.g., unintended MAPK activation) .

Q. Case Study :

ModelIC₅₀ (μM)Efficacy In VivoResolution Strategy
HeLa cells0.8Low (ED₅₀ > 50 mg/kg)Improve solubility via PEGylation
Zebrafish xenograft1.2High (ED₅₀ = 10 mg/kg)Optimize dosing regimen

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC shows decomposition onset at 180°C. Store at −20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : pH 7.4 PBS buffer (37°C): <5% degradation over 72 hours; acidic conditions (pH 2.0) accelerate cleavage of sulfonamide .

Q. Recommended Storage :

ConditionDegradation Rate
−20°C, desiccated0.1%/month
Room temperature2.5%/month

Advanced: What computational tools predict the compound’s ADMET properties, and how reliable are they?

Methodological Answer:

  • ADMET Predictors :
    • SwissADME : Estimates LogP (2.1) and BBB permeability (CNS = −2.1, indicating low brain penetration) .
    • ProTox-II : Predicts hepatotoxicity (Probability = 0.65) due to sulfonamide bioactivation .
  • Validation : Cross-check with experimental Caco-2 permeability assays (Papp < 1 × 10⁻⁶ cm/s confirms low absorption) .

Q. Limitations :

  • False positives in toxicity prediction require manual curation of reactive metabolites (e.g., sulfonamide hydroxylamine intermediates) .

Basic: How to troubleshoot low yields in the final sulfonamide coupling step?

Methodological Answer:
Common issues and fixes:

  • Incomplete Activation : Ensure sulfonamide chloride is freshly prepared (TLC monitoring, Rf = 0.6 in ethyl acetate).
  • Moisture Sensitivity : Use molecular sieves (3Å) in DMF to scavenge water .
  • Alternative Reagents : Replace K₂CO₃ with Cs₂CO₃ for milder basic conditions, improving yields from 45% to 72% .

Advanced: What structural analogs show improved selectivity for tyrosine kinases vs. serine/threonine kinases?

Methodological Answer:
Modify the pyridine and sulfonamide regions:

  • Pyridine → Quinoline : Increases hydrophobic interactions with tyrosine kinases (e.g., Abl1 selectivity improves 10-fold) .
  • Sulfonamide → Carboxamide : Reduces off-target binding to PKA (serine/threonine kinase) by eliminating sulfonyl polar interactions .

Q. SAR Table :

Analog ModificationSelectivity Ratio (Tyr/Ser-Thr Kinases)
Parent Compound3.5
Quinoline substitution12.8
Carboxamide replacement0.9

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